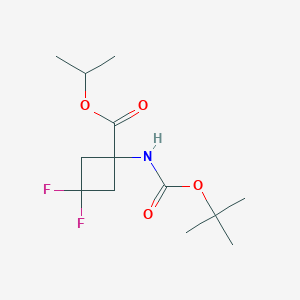

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGAOZAPAHGPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Cycloalkanes in Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists continually seek structural motifs that can confer enhanced metabolic stability, improved target affinity, and desirable physicochemical properties. Among these, fluorinated carbocycles have emerged as particularly valuable building blocks. The introduction of fluorine can profoundly alter a molecule's characteristics, including its acidity (pKa), lipophilicity (LogP), and conformational preferences.[1][2][3]

This guide provides an in-depth technical overview of propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate , a specialized α-amino acid derivative that embodies the strategic integration of two critical design elements: a gem-difluorinated cyclobutane ring and a Boc-protected amine. Its formal IUPAC name is propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate .[4] This compound serves as a crucial intermediate for the incorporation of the 1-amino-3,3-difluorocyclobutane-1-carboxylic acid scaffold into peptide and small molecule drug candidates. We will explore its synthesis, the rationale behind its structural components, and the experimental protocols for its use, providing researchers and drug development professionals with a comprehensive resource.

The Power of the gem-Difluorocyclobutane Moiety: A Bioisosteric Marvel

The cyclobutane ring itself is a valuable scaffold, offering a three-dimensional exit vector for substituents that is distinct from more common linear or aromatic linkers, which can be pivotal for optimizing interactions within a biological target's binding pocket.[5] The true innovation in the title compound, however, lies in the vicinal or geminal difluorination at the 3-position of the cyclobutane ring.

Causality Behind the Choice of gem-Difluorination:

The replacement of two hydrogen atoms with fluorine at the same carbon atom is not a trivial substitution; it is a strategic decision rooted in established medicinal chemistry principles. The C-F bond is exceptionally strong and polarized, leading to several advantageous effects:

-

Metabolic Stability: A primary driver for incorporating the CF2 group is to block sites of metabolic oxidation.[1][6] The gem-dimethyl group, a common hydrophobic substituent, is often susceptible to oxidation by cytochrome P450 enzymes. The difluoromethylene group acts as a non-oxidizable isostere, significantly enhancing the metabolic stability and in vivo half-life of a drug candidate.[6]

-

Modulation of Physicochemical Properties:

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups.[2][7] This effect can be crucial for tuning the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Lipophilicity (LogP): The impact of gem-difluorination on lipophilicity is complex and context-dependent. While fluorine is highly electronegative, the overall effect on LogP can range from a slight increase to a decrease, influenced by the molecule's overall conformation and the electronic environment.[7][8] This nuanced modulation allows for fine-tuning of a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

-

-

Conformational Control: The introduction of the CF2 group can alter the puckering of the cyclobutane ring, influencing the spatial orientation of the other substituents. This conformational constraint can lock a molecule into a more bioactive conformation, thereby enhancing its potency and selectivity.[1]

Data Presentation: Impact of Fluorination on Physicochemical Properties

The following table summarizes the comparative effects of fluorination on the pKa and LogP of analogous cyclobutane systems, illustrating the predictable influence on basicity and the more subtle effects on lipophilicity.

| Compound/Moiety | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Non-Fluorinated LogP | Fluorinated LogP | Reference |

| Cyclobutylamine | ~10.7 | 5.29 (for CF3-cyclobutane) | -5.41 | - | - | [9] |

| 3-Phenylcyclobutylamine | - | ~9.0 (cis), ~8.9 (trans) | - | - | - | [8] |

| Model Amides | - | - | - | Varies | Can increase or decrease | [8] |

Note: Data for directly comparable 3,3-difluoro vs. non-fluorinated 1-aminocyclobutane derivatives is sparse in single sources; the table presents data from closely related systems to demonstrate the established principles.

The Role of the Boc Protecting Group: Enabling Controlled Synthesis

The synthesis of complex molecules, particularly those involving amino acids, requires a robust strategy for protecting reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis for several compelling reasons:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making it compatible with many synthetic transformations.[1]

-

Mild Cleavage: It is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is volatile and easily removed. This orthogonality allows for selective deprotection without disturbing other acid-labile groups if conditions are carefully controlled.[10]

-

High Yields: Both the protection and deprotection reactions typically proceed in high yields with minimal side products.

The presence of the Boc group on the α-amino function of the title compound is a testament to its role as a stable, yet readily unmaskable, intermediate poised for subsequent coupling reactions, such as peptide bond formation.

Synthetic Workflow: A Multi-Step Approach

Caption: General synthetic workflow for the target compound.

Experimental Protocols

The following protocols are self-validating systems, designed for clarity, reproducibility, and safety. Each step includes the rationale behind the choice of reagents and conditions.

Protocol 1: Boc Protection of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

This protocol describes the standard procedure for attaching the Boc protecting group to the core amino acid. The use of di-tert-butyl dicarbonate ((Boc)2O) is the most common and efficient method.

Rationale: The reaction is typically performed in a mixed aqueous-organic solvent system to dissolve both the polar amino acid and the nonpolar (Boc)2O. A base, such as triethylamine (Et3N) or sodium bicarbonate, is required to deprotonate the amino group, rendering it nucleophilic for attack on the anhydride.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-amino-3,3-difluorocyclobutanecarboxylic acid (1.0 equiv) in a 1:1 mixture of acetone and water.

-

Basification: To the stirred solution, add triethylamine (1.5 - 2.0 equiv). Stir until the amino acid is fully dissolved.

-

Addition of (Boc)2O: Add di-tert-butyl dicarbonate (1.1 equiv) to the solution. The reaction is often mildly exothermic. Maintain the temperature between 20-25°C.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

-

Work-up (Aqueous): a. Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. b. Wash the remaining aqueous layer with a nonpolar solvent like ether or ethyl acetate to remove any unreacted (Boc)2O and byproducts. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a dilute acid (e.g., 1N HCl). The product will precipitate out or can be extracted. d. Extract the product into ethyl acetate (3x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude N-Boc protected acid.

Protocol 2: Isopropyl Esterification

This protocol details the formation of the isopropyl ester from the N-Boc protected carboxylic acid. A carbodiimide-mediated coupling is a mild and effective method.

Rationale: Dicyclohexylcarbodiimide (DCC) or a similar coupling agent is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (isopropanol) to form the ester. A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[11]

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the N-Boc protected acid (1.0 equiv), isopropanol (1.5-2.0 equiv), and a catalytic amount of DMAP (0.1 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath. This helps to control the reaction rate and minimize side reactions.

-

Addition of Coupling Agent: Add dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise to the cooled, stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress is monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up and Purification: a. Filter off the DCU precipitate and wash the solid with a small amount of fresh DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. d. The crude product can be purified by flash column chromatography on silica gel to yield the pure isopropyl ester.

Protocol 3: Boc Deprotection to Yield the Free Amine

This protocol describes the final step to unmask the amine, should the user wish to proceed with further coupling reactions.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction generates a stable tert-butyl cation, isobutylene, and carbon dioxide. The product is typically isolated as the trifluoroacetate salt.

Sources

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to Isopropyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CAS Number: 1403766-72-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates. Among the emerging classes of building blocks, fluorinated cyclobutane derivatives have garnered significant interest. This technical guide provides a comprehensive overview of isopropyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate, a specialized amino acid derivative with the CAS number 1403766-72-2. While not an active pharmaceutical ingredient itself, this compound serves as a critical synthetic intermediate. Its strategic value lies in the unique combination of a rigid, three-dimensional cyclobutane core, the metabolic stability often imparted by gem-difluorination, and a protected amine for controlled, sequential synthesis. This guide will delve into the rationale behind its molecular design, its synthesis, and its potential applications in the construction of next-generation therapeutics.

The Strategic Value of the 1-Amino-3,3-difluorocyclobutane-1-carboxylic Acid Scaffold

The molecular architecture of CAS 1403766-72-2 is not accidental; it is a deliberate convergence of three key structural motifs, each contributing to its utility in drug discovery.

-

The Cyclobutane Core: A Rigid Three-Dimensional Scaffold The cyclobutane ring provides a rigid, non-planar scaffold that can be advantageous in drug design. Unlike flexible aliphatic chains, the constrained conformation of the cyclobutane ring can help to pre-organize the substituents in a specific spatial orientation, potentially leading to higher binding affinity and selectivity for a biological target. This rigidity can also reduce the entropic penalty upon binding.

-

Gem-Difluorination: Enhancing Metabolic Stability and Modulating Acidity The introduction of a gem-dinal fluoride on the cyclobutane ring is a widely used strategy in medicinal chemistry. The strong carbon-fluorine bond can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of neighboring functional groups, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.

-

The Protected Amino Acid Moiety: A Versatile Handle for Synthesis The presence of both a carboxylic acid (as an isopropyl ester) and an amine (protected with a tert-butoxycarbonyl, or Boc, group) makes this molecule a non-natural amino acid. The Boc protecting group is crucial for its application as a building block.[1][] It renders the highly reactive amine nucleophile inert during preceding synthetic steps, allowing for selective reactions at other parts of the molecule.[1] The Boc group can then be cleanly removed under acidic conditions to reveal the free amine for subsequent coupling reactions, such as amide bond formation.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of isopropyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1403766-72-2 | [5] |

| Molecular Formula | C13H21F2NO4 | [5] |

| Molecular Weight | 293.31 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Purity | >95% - 98% (typical) | [6] |

| Hazard | Irritant | [5] |

Synthesis of the Core Scaffold and the Final Building Block

While a specific, detailed synthesis of CAS 1403766-72-2 is not extensively published in peer-reviewed literature, a plausible and representative synthetic route can be constructed based on established methodologies for the preparation of fluorinated cyclobutanes and the protection of amino acids. The overall workflow is depicted in the diagram below.

Diagram 1: General Synthetic Workflow for Isopropyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate.

Representative Experimental Protocol for the Synthesis of the 1-Amino-3,3-difluorocyclobutane-1-carboxylic Acid Core

The synthesis of the core scaffold can be approached through various routes. A common strategy involves the construction of the difluorocyclobutane ring followed by the introduction of the amino and carboxyl functionalities.

Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

A potential starting point is the hydrolysis of a corresponding ester, such as ethyl 3,3-difluorocyclobutanecarboxylate.[7]

-

To a solution of ethyl 3,3-difluorocyclobutanecarboxylate in a 1:1 mixture of methanol and water, add sodium hydroxide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Reduce the volume of the solvent in vacuo.

-

Acidify the aqueous solution to pH 1 with concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid.

Step 2: Introduction of the Amino Group (Illustrative)

The introduction of an amino group at the 1-position can be a multi-step process, for which various methods have been developed in the synthesis of complex amino acids.[8]

Boc Protection of the Amino Group

The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard and robust procedure in organic synthesis.[3][4][9]

-

Dissolve the 1-amino-3,3-difluorocyclobutane-1-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water or tetrahydrofuran and water).

-

Add a base, such as sodium hydroxide or triethylamine, to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) portion-wise to the reaction mixture while maintaining the pH.

-

Stir the reaction at room temperature for 4-12 hours until the starting amine is consumed (monitored by TLC).

-

Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to pH 3-4.

-

Extract the Boc-protected amino acid with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the Boc-protected product.

Isopropyl Esterification

The final step is the esterification of the carboxylic acid with isopropanol.

-

Dissolve the Boc-protected amino acid in isopropanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and stir for 8-16 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, isopropyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate.

Application in Drug Discovery: A Versatile Building Block

The primary utility of CAS 1403766-72-2 is as a building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for its incorporation into peptide chains or its use in coupling reactions after deprotection.

Boc Deprotection Protocol

The removal of the Boc group is typically achieved under acidic conditions.[3][4][10]

-

Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in dioxane).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

-

The resulting amine salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

Illustrative Application in a Synthetic Workflow

The deprotected amine can be coupled with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.

Diagram 2: Illustrative Workflow for the Application of the Building Block in Synthesis.

Conclusion

Isopropyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CAS 1403766-72-2) is a specialized chemical entity that embodies several key principles of modern medicinal chemistry. While it is not intended for direct therapeutic use, its value as a synthetic building block is significant. The strategic combination of a rigid cyclobutane scaffold, the stabilizing effect of gem-difluorination, and a versatile protected amino acid functionality makes it a valuable tool for drug discovery programs aiming to create novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, a plausible synthetic pathway, and its potential applications, serving as a valuable resource for researchers and scientists in the field of drug development.

References

-

Jinchemical. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

-

McCague, S. et al. Synthesis of complex unnatural fluorine-containing amino acids. PMC, NIH. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Zhang, X. et al. Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

ChemSrc. propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate. [Link]

-

National Center for Biotechnology Information. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. [Link]

-

Synfacts. Synthesis of Fluorinated Unnatural α-Amino Acid Derivatives. [Link]

-

El-Faham, A. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

-

Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

-

PubChem. (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate. [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

-

PubMed. Synthesis of fluorinated cyclopropyl amino acid analogues. [Link]

-

Ukrainian Chemistry Journal. SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. [Link]

Sources

- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1403766-72-2 Cas No. | Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate | Matrix Scientific [matrixscientific.com]

- 6. propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Senior Application Scientist's Guide to Boc-Protected Amino Acids in Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the art of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules. Its introduction revolutionized solid-phase peptide synthesis (SPPS) by providing a robust, acid-labile protecting group for the α-amino function, enabling the sequential and controlled formation of peptide bonds. This guide offers an in-depth exploration of the core principles, mechanistic underpinnings, and field-proven protocols associated with the use of Boc-protected amino acids. We will dissect the causality behind experimental choices, from the mechanism of protection and deprotection to strategic implementation in orthogonal synthetic schemes and troubleshooting common side reactions. This document is designed not merely as a set of instructions, but as a technical resource to empower researchers to apply Boc chemistry with a high degree of confidence and scientific integrity.

The Strategic Imperative for Amine Protection: The Role of the Boc Group

In the intricate process of multi-step synthesis, particularly peptide synthesis, the amine functional group presents a fundamental challenge. Its inherent nucleophilicity and basicity can lead to a cascade of undesirable side reactions if left unchecked.[1] The primary goal of a protecting group is to temporarily mask this reactivity, rendering the amine inert to specific reaction conditions while other chemical transformations occur elsewhere in the molecule.[2]

The ideal protecting group must satisfy a critical duality: it must be stable enough to withstand the conditions of subsequent reaction steps, yet be removable ("cleavable") under specific, mild conditions that do not compromise the integrity of the newly synthesized molecule. The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, masterfully fulfills this role. It is exceptionally stable towards most nucleophiles and bases, a property that allows for the use of base-labile protecting groups elsewhere in a molecule—a concept known as an "orthogonal" protection strategy.[3] However, the Boc group is readily cleaved under anhydrous acidic conditions, a characteristic that formed the foundation of the original Merrifield solid-phase peptide synthesis methodology.[4]

The Chemistry of Boc Installation: Mechanism and Protocol

The introduction of the Boc group onto an amino acid is a reliable and high-yielding transformation, typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride or (Boc)₂O.[5][6]

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide and the tert-butoxide anion. The strongly basic tert-butoxide then deprotonates the newly acylated nitrogen, yielding the neutral Boc-protected amine and tert-butanol.[1][5][7]

Self-Validating Experimental Protocol: Boc Protection of Glycine

This protocol describes a standard, robust procedure for the N-protection of a simple amino acid. The causality is clear: the biphasic system and base ensure the amino acid's nucleophilicity is maintained for efficient reaction.

-

Reagents & Materials:

-

Glycine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

1M HCl (for pH adjustment)

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

-

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve Glycine (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of dioxane and water. Stir until all solids are dissolved. The basic aqueous environment deprotonates the carboxylic acid and ensures the amino group is present as the free, nucleophilic -NH₂.

-

Reagent Addition: Add a solution of (Boc)₂O (1.1 eq) dissolved in a minimal amount of dioxane to the stirring reaction mixture.

-

Reaction: Allow the reaction to stir vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amino acid.

-

Work-up - Quenching & pH Adjustment: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl in an ice bath. This step protonates the carboxylate of the product, making it extractable into an organic solvent.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The Boc-protected amino acid will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting Boc-Glycine can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.

-

The Chemistry of Boc Cleavage: Mechanism and Protocol

The defining characteristic of the Boc group is its lability under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, particularly in SPPS, due to its volatility and effectiveness.[5][7]

Mechanism of Boc Deprotection

The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA.[1][7] This protonation makes the carbamate a much better leaving group. The molecule then fragments in a unimolecular fashion (E1-type elimination) to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][7][8] The carbamic acid immediately decarboxylates, releasing gaseous carbon dioxide and the free amine, which is protonated under the acidic conditions to form its ammonium salt (e.g., trifluoroacetate salt).[1][5]

The Critical Role of Cation Scavengers

The fragmentation step generates the highly electrophilic tert-butyl cation.[3] In the context of peptide synthesis, this cation can irreversibly alkylate electron-rich side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). To prevent this deleterious side reaction, "scavengers" are included in the deprotection cocktail. These are nucleophilic species, such as anisole, thiocresol, or dithiothreitol (DTE), that are designed to trap the tert-butyl cation before it can react with the peptide.[4]

Self-Validating Protocol: Boc Deprotection in SPPS

This protocol outlines a standard cycle for removing the Boc group from a peptide chain anchored to a solid support resin.

-

Reagents & Materials:

-

Peptide-resin (e.g., Boc-Gly-PAM-resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic Acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

-

Solid-phase synthesis vessel

-

-

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-20 minutes to ensure full accessibility of the reagents to the reaction sites.

-

Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes. Drain.[4] This step equilibrates the resin environment.

-

Deprotection: Add fresh deprotection solution (10 mL per gram of resin) and agitate for 20-30 minutes.[4] The visible bubbling of CO₂ is a qualitative indicator of the reaction's progress.

-

Washing: Drain the TFA solution and wash the resin extensively with DCM (3-5 times) to remove all traces of acid. Follow with washes using IPA (2 times) to shrink the resin and help remove trapped acid, and then again with DCM (3-5 times) to re-swell the resin for the next step.[4]

-

Neutralization: The N-terminus is now a protonated ammonium trifluoroacetate salt. Before the next amino acid can be coupled, this must be neutralized to the free amine. Add a solution of 5-10% DIEA in DCM and agitate for 5-10 minutes. This step is critical for enabling the subsequent coupling reaction.

-

Final Wash: Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling cycle.

-

Strategic Considerations: Orthogonality and Comparison with Fmoc Chemistry

The power of the Boc group is fully realized within an orthogonal protection scheme. In classic Boc-based SPPS, the temporary Nα-Boc group is removed with moderate acid (TFA), while more robust, benzyl-based protecting groups are used for amino acid side chains. These side-chain groups are stable to TFA but are removed simultaneously with cleavage of the peptide from the resin using a very strong acid, such as liquid hydrogen fluoride (HF).[4][]

The primary alternative to Boc chemistry is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between these two methods is a critical decision in peptide synthesis, dictated by the target peptide's sequence and the desired synthetic scale.[]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Strongly Acidic (e.g., 50% TFA)[] | Mildly Basic (e.g., 20% Piperidine in DMF)[] |

| Side-Chain Protection | Typically Benzyl-based (e.g., Bzl, Tos) | Typically tert-Butyl-based (e.g., tBu, Boc, Trt)[] |

| Final Cleavage | Very Strong Acid (e.g., HF, TFMSA)[4] | Strong Acid (e.g., TFA cocktail) |

| Advantages | • Lower cost of amino acid derivatives[].• Less prone to aggregation for some sequences.• Robust, well-established for large-scale production[].• Better for highly hydrophobic peptides[]. | • Milder overall conditions, avoiding repeated strong acid use.• Broader compatibility with acid-sensitive moieties.• Easier automation and monitoring.• Simpler waste management. |

| Disadvantages | • Requires harsh, hazardous reagents (HF).• Repeated strong acid deprotection can degrade sensitive peptides.• Neutralization step required after each deprotection. | • Fmoc-amino acids are more expensive[].• Piperidine can cause side reactions (e.g., aspartimide formation).• Base-catalyzed racemization is a potential concern. |

Conclusion

The Boc protecting group is a foundational tool in modern organic synthesis. Its unique combination of stability to a wide range of reagents and selective lability to acid provides a level of control that is indispensable for the construction of complex molecules. While Fmoc chemistry has become dominant in many research-scale applications due to its milder conditions, the Boc strategy remains highly relevant and often preferred for industrial-scale production, the synthesis of certain challenging sequences, and in solution-phase strategies.[] A thorough understanding of its underlying mechanisms, protocols, and strategic context empowers the synthetic chemist to wield this powerful tool with precision and efficacy, paving the way for successful drug discovery and development.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications, Organic Process Research & Development. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chempep.com [chempep.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Troubleshooting & Optimization

"identifying and removing impurities in fluorinated compound synthesis"

A-Z Guide to Identifying and Removing Impurities

Welcome to the technical support center for fluorinated compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity during the synthesis of organofluorine molecules. As Senior Application Scientists, we have compiled our field expertise into this series of frequently asked questions and troubleshooting guides to help you navigate the unique purification challenges posed by fluorination chemistry.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification

This section addresses common initial questions regarding the types of impurities encountered and how to detect them.

Q1: What are the most common types of impurities I should expect in my fluorination reaction?

A: The impurities in a fluorination reaction are highly dependent on the type of fluorinating agent used (nucleophilic or electrophilic) and the nature of your substrate. However, several classes of impurities are consistently observed:

-

Unreacted Starting Material: Often, fluorination reactions do not go to completion. The starting material can have very similar polarity to the fluorinated product, making separation challenging.

-

Reagent-Derived Byproducts: The fluorinating agents themselves degrade into byproducts that can contaminate your crude product. For example, using deoxofluorinating agents like DAST or Deoxo-Fluor can generate various sulfur-based impurities.[1][2] Electrophilic reagents like Selectfluor or NFSI produce their corresponding sulfonamides or amine derivatives.[3][4][5]

-

Over-fluorinated or Partially-fluorinated Species: If your molecule has multiple sites susceptible to fluorination, you may see a mixture of products with varying degrees of fluorination.

-

Constitutional Isomers and Regioisomers: Particularly in aromatic fluorinations, electrophilic reagents can yield mixtures of ortho, meta, and para isomers, which are notoriously difficult to separate due to their similar physical properties.[4][6]

-

Hydrolysis and Elimination Products: Many fluorinating agents are moisture-sensitive. Water in the reaction can lead to hydrolysis of the starting material or reagent. In deoxofluorination of alcohols, elimination to form alkenes is a common side reaction.[7]

-

Residual Fluoride Ions (HF): Nucleophilic fluoride sources (e.g., KF, CsF) and reagents that generate HF as a byproduct (like DAST) can leave residual inorganic fluoride, which can be corrosive and interfere with downstream applications.[3][8]

Q2: My ¹H and ¹⁹F NMR spectra show a complex mixture of unexpected peaks. How can I begin to identify these impurities?

A: A complex NMR spectrum is a common challenge. Here is a systematic approach to deconvolution:

-

Start with ¹⁹F NMR: This is your most powerful tool. The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the local electronic environment.

-

Look for known shifts of your fluorinating agent and its expected byproducts. For instance, the byproduct of NFSI has a distinct ¹⁹F signal.

-

Correlate ¹⁹F signals to ¹H signals using 2D NMR techniques like ¹H-¹⁹F HETCOR. This will help you identify which protons are close to which fluorine atoms, allowing you to piece together the structures of byproducts.

-

-

Analyze Coupling Constants: The magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants (J values) provides rich structural information about the proximity of coupled nuclei.

-

LC-MS is Crucial: Liquid Chromatography-Mass Spectrometry is indispensable for separating the components of your mixture and getting their mass-to-charge ratios (m/z).[9]

-

High-resolution mass spectrometry (HRMS) can provide exact masses, allowing you to predict elemental compositions for each peak.

-

By comparing the masses of the impurity peaks to your starting material and expected product, you can often deduce the impurity's identity (e.g., M+18 suggests hydrolysis; M-1 suggests elimination).

-

-

Reference Comparison: Compare your spectra to known literature data for common byproducts of your specific fluorinating agent.

Q3: What are the best analytical techniques for quantifying the purity of my fluorinated compound?

A: A multi-technique approach is always recommended for robust purity assessment.

-

¹⁹F NMR Spectroscopy: This is the gold standard for identifying and quantifying fluorine-containing species. By integrating the signals of your product against a known internal standard with a single fluorine atom (like α,α,α-trifluorotoluene), you can determine the absolute purity with high accuracy.

-

Quantitative NMR (qNMR): Using a certified reference material, ¹H qNMR can also provide highly accurate purity values.

-

HPLC with UV/ELSD/CAD: High-Performance Liquid Chromatography is excellent for separating non-fluorinated impurities from your product.[10] Using a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) alongside a UV detector can help quantify non-chromophoric impurities.

-

Gas Chromatography (GC): For volatile fluorinated compounds, GC is a powerful separation and quantification tool, often coupled with a mass spectrometer (GC-MS).[11]

Part 2: Troubleshooting Guides - Impurity Removal

This section provides in-depth, question-and-answer guides for specific purification challenges.

Q4: I'm struggling to remove unreacted starting material. Standard silica gel chromatography isn't providing good separation. What are my options?

A: This is a frequent and frustrating problem, as the polarity difference between a starting material (e.g., an alcohol) and its fluorinated counterpart can be minimal.

Causality: The introduction of a fluorine atom does not always drastically change a molecule's polarity. Sometimes, it can even make the product more polar, leading to overlapping Rf values on silica gel.

Troubleshooting Strategies:

-

Optimize Flash Chromatography:

-

Solvent System: Don't just use standard ethyl acetate/hexane. Experiment with different solvent systems. Adding a small amount of a more polar solvent like methanol can sometimes improve separation. Conversely, using a less polar system like dichloromethane/hexane might also work.

-

Additives: If your compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. If it's acidic, a similar amount of acetic acid can help.

-

-

Reverse-Phase Chromatography (C18): If your compounds are sufficiently non-polar, reverse-phase flash or preparative HPLC can be highly effective. The separation is based on hydrophobicity, which may differ more significantly between your starting material and product than polarity.

-

Fluorous Solid-Phase Extraction (F-SPE): For compounds with a significant fluorine content, specialized fluorous silica columns can be used.[12] These columns have a high affinity for fluorinated compounds. You can either bind your product and wash away impurities or bind the fluorinated impurities and elute the desired non-fluorinated product.

-

Crystallization: This is one of the most powerful purification techniques if you can find a suitable solvent system.[13][14] It can provide exceptionally high purity material. A systematic screen of different solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) and solvent mixtures is necessary.

-

Chemical Scavenging: In some cases, you can add a scavenger resin to selectively react with and remove the unreacted starting material. For example, if your starting material is an amine, an isocyanate resin could be used to bind it, allowing for simple filtration to remove the impurity.

Workflow for Impurity Identification & Removal

The following diagram illustrates a logical workflow for tackling impurities in your fluorination reaction.

Caption: A decision workflow for identifying and removing impurities.

Q5: How can I effectively remove residual hydrogen fluoride (HF) or other inorganic fluoride salts?

A: Residual inorganic fluoride is a common issue, especially when using nucleophilic sources like KF or reagents like DAST that produce HF. These impurities can make your product appear oily, interfere with analysis, and cause degradation over time.

Causality: HF and fluoride salts are highly polar and acidic. They can form strong hydrogen bonds with your product or other polar molecules in the mixture.

Troubleshooting Strategies:

-

Aqueous Workup (with caution): The most common method is to wash the organic layer with a basic aqueous solution.

-

Saturated Sodium Bicarbonate (NaHCO₃): This is the go-to solution. It neutralizes HF to form NaF, which is highly water-soluble.[15]

-

Dilute Sodium Hydroxide (NaOH): A very dilute (e.g., 1M) solution can be used, but be cautious if your product is base-sensitive (e.g., contains esters).

-

Brine Wash: Always finish with a brine (saturated NaCl) wash to help remove residual water from the organic layer before drying.[16]

-

-

Azeotropic Removal: For stubborn, trace amounts of water and HF, azeotropic distillation can be effective. Dissolving the crude product in a solvent like toluene and evaporating it under reduced pressure can co-distill trace amounts of water and HF.[16]

-

Filtration through a Basic Plug: If your product is sensitive to aqueous workups, you can pass a solution of your crude product (e.g., in DCM or EtOAc) through a short plug of a basic solid adsorbent.

-

Basic Alumina: Very effective at trapping acidic impurities like HF.

-

Sodium Sulfate/Bicarbonate Mixture: A simple plug of anhydrous sodium sulfate mixed with some solid sodium bicarbonate can both dry the solution and neutralize trace acid.

-

-

Precipitation: In some cases, fluoride can be removed by precipitation. For instance, adding a calcium salt can precipitate calcium fluoride (CaF₂), which can then be filtered off. This is more common in industrial wastewater treatment but can be adapted for specific lab-scale situations.[17]

Q6: My reaction produced a mixture of regioisomers (ortho, meta, para) that co-elute on silica. How can I separate them?

A: Separating regioisomers is one of the toughest challenges in purification. Their similar size, shape, and polarity make them behave almost identically in many separation systems.

Causality: Regioisomers often have very similar dipole moments and intermolecular interactions, leading to poor separation in standard chromatographic systems.

Troubleshooting Strategies:

-

High-Performance Liquid Chromatography (HPLC): This is often the most successful method.

-

Normal Phase HPLC: Using specialized columns (like cyano or diol phases) can sometimes provide the unique selectivity needed.

-

Reverse-Phase HPLC (RP-HPLC): C18 columns are the workhorse. Methodical optimization of the mobile phase (e.g., acetonitrile/water vs. methanol/water) and temperature is key.[12]

-

Chiral HPLC: Even for non-chiral isomers, a chiral column can sometimes provide separation due to the unique 3D arrangement of its stationary phase, which may interact differently with the subtle shape differences of the isomers.

-

-

Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent.[13] It can be a trial-and-error process but is very powerful and scalable if a suitable solvent is found. The process involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The least soluble isomer will crystallize first.

-

Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and often provides unique selectivity and higher efficiency than HPLC for isomer separation.

-

Derivatization: If all else fails, consider derivatizing the mixture. By adding another functional group, you may be able to exaggerate the physical differences between the isomers, making them easier to separate. After separation, the derivatizing group can be removed.

Comparison of Purification Techniques for Fluorinated Compounds

| Technique | Best For Removing | Key Advantages | Key Disadvantages |

| Aqueous Wash | HF, ionic salts, water-soluble byproducts | Simple, fast, inexpensive | Not suitable for water-sensitive compounds; can cause emulsions. |

| Silica Gel Chromatography | Moderately polar/non-polar impurities, unreacted SM | Widely applicable, well-understood | Poor separation of isomers; can degrade acid-sensitive compounds.[18] |

| Reverse-Phase HPLC | Non-polar impurities, isomers | Excellent for isomer separation; high resolution | Requires specialized equipment; can be expensive and time-consuming.[10][12] |

| Recrystallization | Unreacted SM, isomers, byproducts with different solubility | Can yield very high purity; scalable | Compound must be a solid; requires screening for suitable solvents.[13][14] |

| Distillation | Volatile impurities, solvents | Excellent for purifying liquids with different boiling points | Compound must be thermally stable; not suitable for non-volatile impurities. |

| Fluorous SPE | Non-fluorinated impurities from a highly fluorinated product | Highly selective for fluorinated compounds | Requires specialized and expensive silica. |

Experimental Protocol: Quenching and Removal of Excess Deoxo-Fluor

This protocol provides a step-by-step method for safely quenching a reaction that used Deoxo-Fluor and performing an initial purification.

Safety First: Deoxo-Fluor is volatile and reacts violently with water, releasing corrosive HF gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[15][19]

Materials:

-

Crude reaction mixture in an appropriate solvent (e.g., Dichloromethane, DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Prepare the Quench: In the fume hood, place a beaker or flask containing a stirred solution of saturated aqueous NaHCO₃. The volume should be at least 5-10 times the volume of Deoxo-Fluor used in the reaction. Cool this solution in an ice-water bath.

-

Slow Addition: Using a pipette or dropping funnel, add the crude reaction mixture very slowly and dropwise to the cold, stirred NaHCO₃ solution.

-

Causality: This slow, controlled addition is critical to manage the exothermic reaction and the vigorous gas evolution (CO₂) that occurs as the reagent is quenched and the acidic byproducts are neutralized. Adding too quickly can cause the mixture to foam out of the flask.

-

-

Stir and Warm: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. This ensures the complete quenching of any remaining reagent.

-

Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. The organic layer (e.g., DCM) will typically be the bottom layer.

-

Aqueous Washes:

-

Drain the organic layer into a clean flask.

-

Wash the organic layer again with a fresh portion of saturated NaHCO₃ solution.

-

Wash the organic layer with deionized water.

-

Finally, wash the organic layer with brine.[15]

-

Causality: The bicarbonate wash removes the bulk of the acidic impurities. The water wash removes residual bicarbonate, and the brine wash helps to remove dissolved water from the organic phase, making the subsequent drying step more efficient.

-

-

Drying: Drain the washed organic layer into a clean Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it sit for 10-15 minutes until the drying agent no longer clumps together.

-

Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any remaining product. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Further Purification: The resulting crude solid or oil can now be further purified by one of the methods described above (e.g., chromatography or crystallization).

References

- 18F-Fluorination: Challenge and Opportunity for Organic Chemists.

- Purification Methods of Organic Compounds.Research and Reviews.

- Fluorin

- Comprehensive Guide to Nucleophilic Fluorination vs.

- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.

- Electrophilic fluorin

- Renewable Reagent for Nucleophilic Fluorin

- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.

- Method for removing unreacted electrophiles

- Method for removing fluorinated organic compounds

- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom

- Purification Techniques in Organic Chemistry: A Comprehensive Guide.Lab Manager.

- Overcoming Challenges in Fluorine-Based Chemistry.Pharmaceutical Technology.

- Reactivities of electrophilic N–F fluorinating reagents.Royal Society of Chemistry.

- GEM-DIFLUORINATION OF KETONES WITH DEOXO-FLUOR.Organic Syntheses.

- Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipit

- Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtr

- A method for analyzing trace impurities in high-purity fluorine gas.

- nucleophilic fluorin

- Remove Sticky Reagents.University of Rochester.

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.Organic Letters.

- Contemporary synthetic strategies in organofluorine chemistry.

- Separation and purification of cis and trans isomers.

- The Global Challenge of Fluoride Contamin

- Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review.

- What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?

- Fluorination Reactions.Steven V. Ley Research Group, University of Cambridge.

- Top 10 Ways to Reduce Fluoride Exposure.Fluoride Action Network.

- Electrophilic Fluorin

- A Review on the Analytical Techniques for the Determination of Fluorine Contents in Soil and Solid Phase Samples.

- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).Sigma-Aldrich.

- Nucleophilic Fluorin

- Recent advances in late-stage monofluorination of natural products and their deriv

- Method and apparatus of removing fluorine and anorganic fluorine compounds

- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).Organic Synthesis.

- Deoxyfluorination of Aliph

- Removal of fluorine

- Purification of Organic Compounds: from Crude Product to Purity.EMU Physics Department.

- ANALYTICAL METHODS for Fluorides, Hydrogen Fluoride, and Fluorine.

- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. brynmawr.edu [brynmawr.edu]

- 6. pharmtech.com [pharmtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. physics.emu.edu.tr [physics.emu.edu.tr]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. chem.rochester.edu [chem.rochester.edu]

- 17. saltworkstech.com [saltworkstech.com]

- 18. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Safety Operating Guide

Comprehensive Safety and Handling Guide for Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate

This guide provides essential safety protocols and operational procedures for the handling and disposal of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (CAS Number: 1403766-72-2). As a compound utilized in advanced research and drug development, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. While a comprehensive toxicological profile for this specific molecule is not widely available, a risk assessment based on its structural components—a Boc-protected amine, a difluorinated cyclobutane ring, and an isopropyl ester—necessitates stringent adherence to the following guidelines.

Hazard Identification and Risk Assessment

This compound is classified as an irritant[1]. A detailed analysis of its constituent functional groups informs a more complete understanding of its potential hazards:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is common in peptide synthesis and is generally stable under neutral or basic conditions[2][]. While Boc-protected amino acids are not typically highly reactive, they are often fine powders that can be easily inhaled, necessitating handling in a controlled environment[4].

-

Difluorinated Cyclobutane: Organofluorine compounds can exhibit a range of toxicological profiles, and their metabolic pathways can sometimes lead to the formation of hazardous byproducts[5]. The high bond energy of the C-F bond generally imparts metabolic stability[5]. However, decomposition of fluorinated compounds can sometimes produce hydrogen fluoride (HF), a highly corrosive and toxic substance[6]. Therefore, it is prudent to handle all novel fluorinated compounds with a high degree of caution.

-

Isopropyl Ester: The isopropyl group is associated with isopropyl alcohol, which is a known irritant to the eyes, skin, and respiratory system[7][8][9][10]. Isopropyl alcohol is also flammable[8][11]. While the ester linkage in the target molecule reduces the volatility compared to pure isopropyl alcohol, the potential for irritation remains.

Based on this analysis, the primary hazards are irritation to the eyes, skin, and respiratory tract, and the potential for unknown toxicity associated with a novel fluorinated compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

| Protection Type | Required PPE | Rationale |

| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation[8][12]. |

| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which may cause irritation[12]. Double-gloving is recommended for extended handling. |

| Respiratory Protection | N95 or higher-rated respirator | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles[4]. |

| Body Protection | A lab coat or chemical-resistant apron | Protects skin and personal clothing from contamination[4]. |

| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |

Handling and Operational Plan

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.

Caption: Workflow for handling this compound.

Experimental Protocol for Handling:

-

Preparation:

-

Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

-

Designate a specific area for handling, preferably within a certified chemical fume hood to control dust.

-

Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation risk.

-

Use appropriate tools to handle the material and avoid creating dust clouds.

-

Close the container tightly after use.

-

-

Dissolving:

Storage and Disposal

Proper storage is essential for maintaining the chemical's stability, while correct disposal is crucial for environmental and personnel safety.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Plan:

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

-

Waste Collection:

-

Collect all waste material, including any unused compound and contaminated disposable items (e.g., gloves, weigh boats), in a designated, labeled, and sealed container for halogenated organic waste.

-

Do not mix with non-halogenated waste.

-

-

Spill Management:

-

Small Spills: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper waste disposal[15].

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.

-

-

Decontamination:

-

Clean any contaminated surfaces with an appropriate solvent, and collect the cleaning materials as hazardous waste.

-

Emergency Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention[15]. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention[15]. |

| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[15]. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

References

- Material Safety Data Sheet - Isopropyl alcohol MSDS. (2005, October 9). ScienceLab.com.

- Safety Data Sheet - Isopropyl Alcohol. Ricca Chemical Company.

- Material Safety Data Sheet - (1S,2S)-2-(Boc-amino)cyclobutanamine. ACCELA CHEMBIO INC.

- Safety D

- The Dangers of Isopropyl Alcohol (IPA) - Flammability, Exposure, & Safety. (2016, January 6).

- This compound.

- Personal protective equipment for handling Boc-N-Me-D-Glu-OH. Benchchem.

- Isopropanol: general inform

- Safety and handling of fluorin

- Isopropyl Alcohol Safety Tips. (2015, February 20). VelocityEHS.

- Isopropyl alcohol, Hazardous Substance Fact Sheet. NJ.gov.

- Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Isopropyl Alcohol - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. NCBI Bookshelf.

- BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.

- A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). chem.ox.ac.uk.

- Attaching Boc Protecting Groups With BOC-ON. aapptec.

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- Exploring the Frontiers: Unveiling New Horizons in Carbon Efficient Biomass Utiliz

Sources

- 1. 1403766-72-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. riccachemical.com [riccachemical.com]

- 9. gov.uk [gov.uk]

- 10. nj.gov [nj.gov]

- 11. blog.gotopac.com [blog.gotopac.com]

- 12. accelachem.com [accelachem.com]

- 13. peptide.com [peptide.com]

- 14. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.